1-[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1-methylpyrazol-4-yl)propan-1-one
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Overview
Description
1-[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1-methylpyrazol-4-yl)propan-1-one is a complex organic compound with a unique structure that includes a spirocyclic system, a methoxyphenyl group, and a pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1-methylpyrazol-4-yl)propan-1-one typically involves multiple steps, including the formation of the spirocyclic system, the introduction of the methoxyphenyl group, and the attachment of the pyrazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1-methylpyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1-methylpyrazol-4-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1-methylpyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-methoxyphenyl)-: Shares the methoxyphenyl group but lacks the spirocyclic system and pyrazole moiety.
Indole Derivatives: Contain a similar aromatic system and are known for their diverse biological activities.
Methylcoumarin Derivatives: Possess a methoxy group and are used in various chemical and biological applications.
Uniqueness
1-[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1-methylpyrazol-4-yl)propan-1-one is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1-methylpyrazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-25-15-20(14-24-25)7-8-22(28)27-12-10-23(18-27)9-4-11-26(17-23)16-19-5-3-6-21(13-19)29-2/h3,5-6,13-15H,4,7-12,16-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIFLRKZGYZVQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)N2CCC3(C2)CCCN(C3)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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